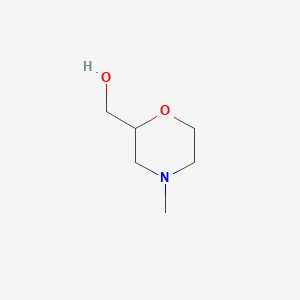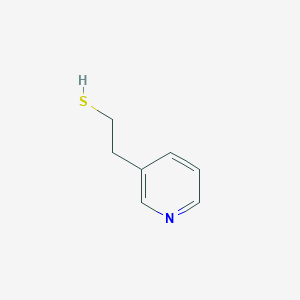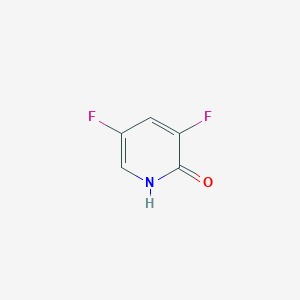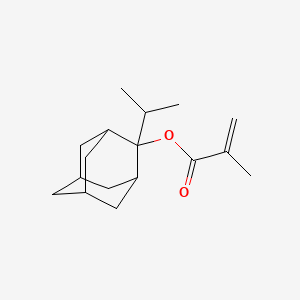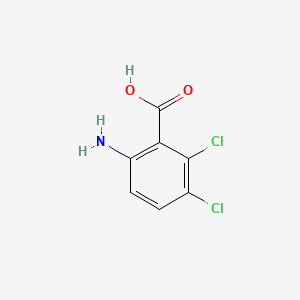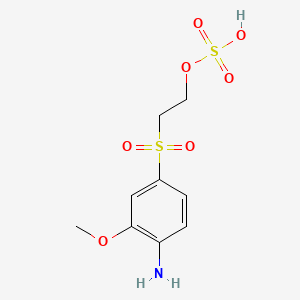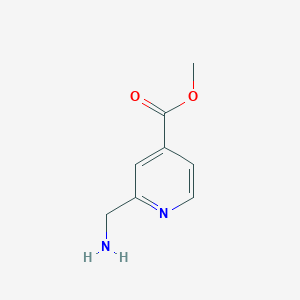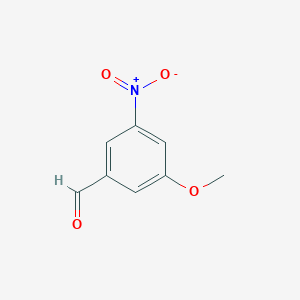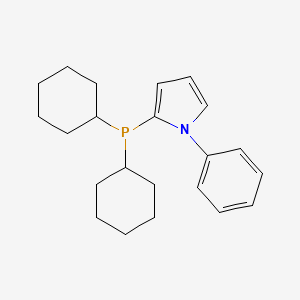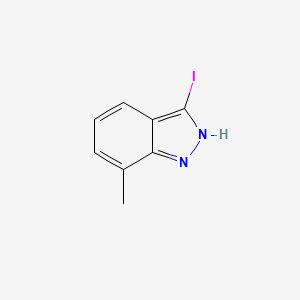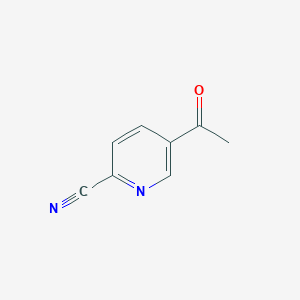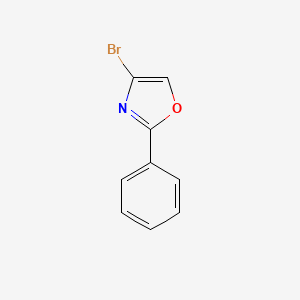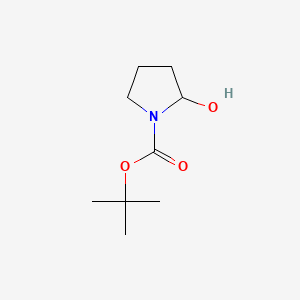
Tert-butyl 2-hydroxypyrrolidine-1-carboxylate
Vue d'ensemble
Description
Tert-butyl 2-hydroxypyrrolidine-1-carboxylate is a chemical compound with the molecular formula C9H17NO3 . It has a molecular weight of 187.24 . The compound is typically stored in a sealed, dry environment at 2-8°C . It is available in liquid, solid, or semi-solid form .
Synthesis Analysis
The synthesis of Tert-butyl 2-hydroxypyrrolidine-1-carboxylate can be achieved through several methods. One method involves the use of Schwartz’s reagent in tetrahydrofuran at 20°C for 1 hour under an inert atmosphere . Another method involves the use of sodium bis(2-methoxyethoxy)aluminium dihydride in dichloromethane and toluene at -78°C for 2 hours .Molecular Structure Analysis
The InChI code for Tert-butyl 2-hydroxypyrrolidine-1-carboxylate is 1S/C9H17NO3/c1-9(2,3)13-8(12)10-6-4-5-7(10)11/h7,11H,4-6H2,1-3H3 . This code provides a specific string of characters that represents the molecular structure of the compound.Physical And Chemical Properties Analysis
Tert-butyl 2-hydroxypyrrolidine-1-carboxylate has a molecular weight of 187.24 . It is typically stored in a sealed, dry environment at 2-8°C . The compound is available in liquid, solid, or semi-solid form .Applications De Recherche Scientifique
Synthesis and Application in Organic Chemistry
Synthesis of Ketoesters and Reduction Processes : Tert-butyl 2-hydroxypyrrolidine-1-carboxylate plays a role in the synthesis and reduction of ketoesters. For instance, it is used in the synthesis of 2(S)‐(β‐tert‐Butoxycarbonyl‐α‐(S) and α‐(R)‐hydroxyethyl)‐4(R)‐hydroxypyrrolidine‐1‐carboxylic acid, a compound that involves ruthenium-BINAP complexes and lithium hexamethyldisilylamide in its formation (King, Armstrong, & Keller, 2005).
Mechanistic Studies in Organic Transformations : It is also significant in studying organic transformation mechanisms. An example includes investigating the N→O tert-butyloxycarbonyl (Boc) group migration in pyrrolidine derivatives and understanding the underlying intramolecular mechanisms involving nine-membered cyclic transition states (Xue & Silverman, 2010).
Use in Synthesis of Chiral Auxiliaries and Derivatives
- Chiral Auxiliary in Organic Synthesis : This compound is utilized in the synthesis of chiral auxiliaries. For example, both enantiomers of tert-butyl 2-(tert-butyl)-5,5-dimethyl-4-oxoimidazolidine-1-carboxylate were synthesized from L-alanine. This compound serves as a chiral auxiliary in dipeptide synthesis, contributing to the preparation of enantiomerically pure acids and facilitating Michael additions with high selectivity (Studer, Hintermann, & Seebach, 1995).
Photochemical and Oxidation Studies
- Photooxidation and Synthesis of Bipyrrolic Products : Tert-butyl 2-hydroxypyrrolidine-1-carboxylate is involved in photooxidation reactions. For instance, its use in dye-sensitized photooxidation of pyrrole derivatives leads to the formation of bipyrrolic oxidative coupling products, contributing to the understanding of reaction mechanisms in photochemical processes (Wasserman, Power, & Petersen, 1996).
Applications in Medicinal Chemistry
- Synthesis of Fluoropyrrolidine Derivatives : In medicinal chemistry, this compound is key in synthesizing fluoropyrrolidine derivatives, which are significant in the development of dipeptidyl peptidase IV inhibitors. It's used in the stereospecific double fluorination process, leading to the creation of enantiomerically pure compounds used in medicinal applications (Singh & Umemoto, 2011).
General Organic Synthesis Applications
- Synthesis of Aminopyrrolidine Derivatives : The compound is instrumental in synthesizing aminopyrrolidine derivatives, which are intermediates for various pharmaceutically active substances. Its synthesis from L-aspartic acid showcases its importance in producing key organic compounds (Han, Li, Gu, Li, & Chen, 2018).
Safety And Hazards
Propriétés
IUPAC Name |
tert-butyl 2-hydroxypyrrolidine-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H17NO3/c1-9(2,3)13-8(12)10-6-4-5-7(10)11/h7,11H,4-6H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NUYWPLSBEHXOHO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCCC1O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H17NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10518803 | |
| Record name | tert-Butyl 2-hydroxypyrrolidine-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10518803 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
187.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Tert-butyl 2-hydroxypyrrolidine-1-carboxylate | |
CAS RN |
84766-91-6 | |
| Record name | 1,1-Dimethylethyl 2-hydroxy-1-pyrrolidinecarboxylate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=84766-91-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | tert-Butyl 2-hydroxypyrrolidine-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10518803 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



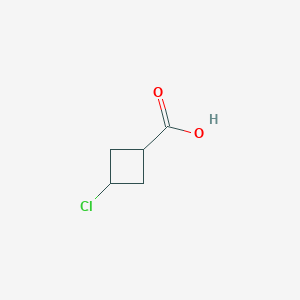
![5-Chloro-2-methylimidazo[1,2-A]pyridine](/img/structure/B1590264.png)
